

# NH2-PEG10-C2-dimethylamino molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NH2-PEG10-C2-dimethylamino

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# In-Depth Technical Guide: NH2-PEG10-C2-dimethylamino

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**NH2-PEG10-C2-dimethylamino** is a heterobifunctional polyethylene glycol (PEG) linker designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a novel therapeutic modality that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[2] This linker, with its terminal primary amine and dimethylamine functional groups, provides a versatile scaffold for conjugating a POI-binding ligand and an E3 ubiquitin ligase-binding ligand. The ten-unit PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[3]

# **Physicochemical Properties**

The fundamental properties of **NH2-PEG10-C2-dimethylamino** are summarized below. It is important to note that while the molecular weight and formula are well-defined, other physicochemical properties may vary slightly between batches and are often not publicly available for specific, proprietary linkers.

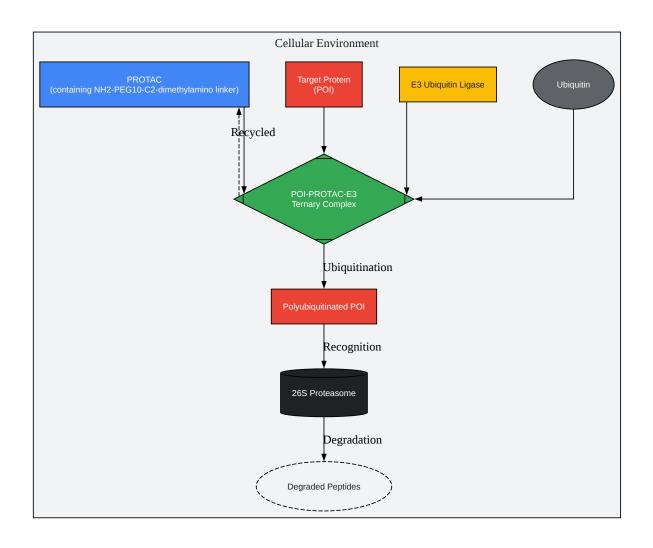


Property	Value	Reference
Molecular Weight	528.68 g/mol	
Chemical Formula	C24H52N2O10	[1]
Appearance	Solid	[4]
Solubility	Data not available. Generally, PEG linkers enhance the aqueous solubility of the molecules they are incorporated into.[3] PROTAC solubility can be experimentally determined using methods like shake-flask or kinetic solubility assays.[5]	
Storage	Store at -20°C for the long term (powder) or -80°C (in solvent).[4]	_

# Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs synthesized using linkers like **NH2-PEG10-C2-dimethylamino** function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalyze further degradation cycles.





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Caption: PROTAC-mediated protein degradation pathway.



# Experimental Protocols Representative Protocol for PROTAC Synthesis via Amide Coupling

This protocol provides a general framework for synthesizing a PROTAC using **NH2-PEG10-C2-dimethylamino**. The primary amine of the linker can be coupled to a carboxylic acid on either the POI ligand or the E3 ligase ligand. The choice of which fragment to attach first will depend on the overall synthetic strategy.

#### Materials:

- NH2-PEG10-C2-dimethylamino
- POI ligand with a carboxylic acid functional group
- E3 ligase ligand with a suitable functional group for subsequent coupling
- Coupling agents (e.g., HATU, HOBt)
- Amine base (e.g., DIPEA)
- Anhydrous DMF
- Reagents for purification (e.g., HPLC solvents)

#### Procedure:

- Step 1: First Amide Coupling: a. Dissolve the POI ligand (1.0 eq) in anhydrous DMF. b. Add the coupling agent HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.[6] d. Add a solution of NH2-PEG10-C2-dimethylamino (1.1 eq) in anhydrous DMF. e. Stir the reaction at room temperature for 4-12 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the intermediate product (POI-linker conjugate) by reverse-phase HPLC.
- Step 2: Second Coupling Reaction: a. The resulting POI-linker conjugate, now with a terminal dimethylamine, can be further functionalized if required, or the E3 ligase ligand can be attached. The dimethylamine is generally less reactive than a primary amine and is often



a stable terminus. If the synthetic strategy involves the dimethylamine in a subsequent reaction, specialized conditions may be required. b. A more common strategy involves starting with a linker that has two modifiable ends, such as a primary amine and a carboxylic acid or a protected amine. In the case of **NH2-PEG10-C2-dimethylamino**, the primary amine is the typical site of first conjugation.

 Step 3: Final Purification and Characterization: a. Purify the final PROTAC molecule by reverse-phase HPLC. b. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

# Protocol for Assessing PROTAC-Mediated Protein Degradation by Western Blot

This protocol details the steps to measure the degradation of a target protein in cells treated with a synthesized PROTAC.[7]

#### Materials:

- Cell line expressing the target protein
- Synthesized PROTAC
- Vehicle control (e.g., DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE equipment and reagents
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against the target protein
- Primary antibody against a loading control (e.g., GAPDH, β-actin)



- HRP-conjugated secondary antibody
- Chemiluminescent substrate

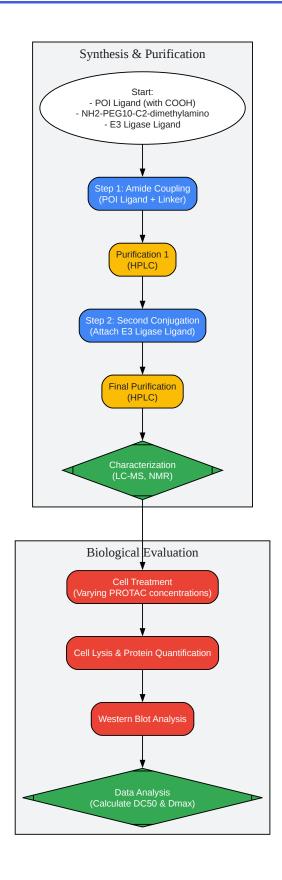
#### Procedure:

- Cell Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight.
   b. Treat the cells with varying concentrations of the PROTAC. Include a vehicle-only control.
   c. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[7]
- Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b.
  Lyse the cells with lysis buffer and collect the lysate. c. Centrifuge to pellet cellular debris
  and collect the supernatant. d. Determine the protein concentration of each lysate using a
  BCA assay.[7]
- Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate. g. Capture the signal using an imaging system. h. Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
- Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the
  target protein levels to the loading control. c. Calculate the percentage of protein degradation
  relative to the vehicle-treated control. d. A dose-response curve can be generated to
  determine the DC50 (concentration for 50% degradation) and Dmax (maximum
  degradation).[7]

# **Experimental and Synthetic Workflow**

The following diagram illustrates a typical workflow from PROTAC synthesis to biological evaluation.





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Caption: General workflow for PROTAC synthesis and evaluation.



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- To cite this document: BenchChem. [NH2-PEG10-C2-dimethylamino molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11930107#nh2-peg10-c2-dimethylamino-molecular-weight-and-formula]

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